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molecular formula C8H6O3S B2966198 4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid CAS No. 1227210-42-5

4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid

Cat. No. B2966198
M. Wt: 182.19
InChI Key: KVBZMGGOMWCGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598174B2

Procedure details

In a 500-mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, was charged with sodium hydroxide (3.34 g, 83.6 mmol) and water (65 mL). The solution was degassed with nitrogen for 15 min. 4 (7.19 g, 20.2 mmol) was added and the mixture was stirred at room temperature for 3 h. After this time, 1 M aqueous potassium phosphate monobasic was added to adjust the pH of the reaction mixture to 8.0, followed by water (200 mL). After heating at 50° C. for 16 h, the water was evaporated to 50 mL under reduced pressure, and 12 N hydrochloric acid was added to adjust the pH to 2.8 (pH meter). The resulting precipitate was collected by vacuum filtration, washed with water (5 mL) and dried for 16 h under vacuum at 50° C. to afford 5 in 37% yield (1.37 g) as a green solid: mp 195-196° C.; 1H NMR (500 MHz, DMSO-d6) δ 13.30 (br s, 1H), 7.64 (s, 1H), 3.23 (t, 2H, J=5.5 Hz), 2.76 (t, 2H, J=5.5 Hz); MS (APCI+) m/z 183.2 (M+H).
Quantity
3.34 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
7.19 g
Type
reactant
Reaction Step Two
Name
potassium phosphate monobasic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C(N(CC)CC)C.CN1[C:15](=[O:16])/[C:14](=[CH:17]/[CH:18]2[C:22](=[O:23])[CH2:21][CH2:20][C:19]2=O)/[S:13]C1=S.[OH:26]P([O-])(O)=O.[K+]>O>[O:23]=[C:22]1[C:18]2[CH:17]=[C:14]([C:15]([OH:16])=[O:26])[S:13][C:19]=2[CH2:20][CH2:21]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
3.34 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.19 g
Type
reactant
Smiles
C(C)N(CC)CC.CN1C(S\C(\C1=O)=C/C1C(CCC1=O)=O)=S
Step Three
Name
potassium phosphate monobasic
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500-mL round-bottomed flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
The solution was degassed with nitrogen for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After heating at 50° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the water was evaporated to 50 mL under reduced pressure, and 12 N hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water (5 mL)
CUSTOM
Type
CUSTOM
Details
dried for 16 h under vacuum at 50° C.
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to afford 5 in 37% yield (1.37 g) as a green solid

Outcomes

Product
Details
Reaction Time
3 h
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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